molecular formula C7H8BrNO B063768 3-Bromo-5-ethoxypyridine CAS No. 171171-17-8

3-Bromo-5-ethoxypyridine

Cat. No. B063768
M. Wt: 202.05 g/mol
InChI Key: FYUMRYNAZSTXJV-UHFFFAOYSA-N
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Description

3-Bromo-5-ethoxypyridine is a chemical compound with the molecular formula C7H8BrNO and a molecular weight of 202.05 . It is a clear liquid that can range in color from colorless to yellow to brown . It is stored at room temperature .


Synthesis Analysis

3-Bromo-5-ethoxypyridine can be synthesized from 3,5-dibromopyridine. The dibromopyridine is converted with sodium ethylate into 3-bromo-5-ethoxypyridine . This substance can then interact with ammonia and be acetylated with acetic anhydride to form 3-acetylamino-5-ethoxypyridine .


Molecular Structure Analysis

The InChI code for 3-Bromo-5-ethoxypyridine is 1S/C7H8BrNO/c1-2-10-7-3-6(8)4-9-5-7/h3-5H,2H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Bromo-5-ethoxypyridine is a clear liquid that can range in color from colorless to yellow to brown . It is stored at room temperature .

Scientific Research Applications

  • Synthesis of Derivatives : "3-Bromo-5-ethoxypyridine" is used in the preparation of various compounds. For instance, it was used in the synthesis of 3-acetylamino-5-ethoxypyridine, demonstrating its utility in organic synthesis and chemical transformations (Hertog, Falter, & Linde, 1948).

  • Reactivity Studies : Studies on the reactivity of bromine atoms in brominated pyridines, including 3-bromo-5-ethoxypyridine, provide insights into chemical reactions and mechanisms, which are fundamental in organic chemistry (Hertog, Jouwersma, Wal, & Willebrands‐Schogt, 2010).

  • Investigation of Bromo-Derivatives : The behavior of bromo-derivatives of ethoxypyridine, including 3-bromo-5-ethoxypyridine, when heated with aqueous hydrochloric acid, has been investigated to understand the chemical properties and potential applications of these compounds (Hertog & Bruyn, 2010).

  • Amination Processes : The compound is involved in amination reactions, which are crucial in the synthesis of amino-substituted pyridines, a class of compounds with significant applications in pharmaceuticals and materials science (Pieterse & Hertog, 2010).

  • Halogeno-Derivatives Reactions : Studies on the reactions of bromo-derivatives of ethoxypyridine with lithium piperidide in piperidine contribute to the understanding of substitution reactions and compound stability, essential in organic and medicinal chemistry (Plas, Hijwegen, & Hertog, 2010).

  • Pharmacological Applications : A study on 5-lipoxygenase-activating protein (FLAP) inhibitors involved the use of a compound containing a 6-ethoxypyridin-3-yl moiety, highlighting the potential of such structures in developing pharmaceutical agents (Stock et al., 2011).

  • Molecular Synthesis and Characterization : Research has been conducted on the synthesis of various brominated and ethoxypyridine derivatives, which are useful in the preparation of metal-complexing molecular rods, demonstrating the compound's relevance in materials science (Schwab, Fleischer, & Michl, 2002).

  • Chemical Reaction Mechanisms : The compound's involvement in heterocyclic chemistry and chemical reaction mechanisms has been explored, contributing to a deeper understanding of organic synthesis processes (Ianelli, Nardelli, Belletti, Pasquier, & Caubére, 1996).

Safety And Hazards

3-Bromo-5-ethoxypyridine is classified as a hazardous substance. It can cause skin and eye irritation. It is harmful if swallowed or inhaled . Safety precautions include wearing protective gloves, clothing, and eye/face protection. If it comes into contact with the skin or eyes, it should be washed off with plenty of water .

properties

IUPAC Name

3-bromo-5-ethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-2-10-7-3-6(8)4-9-5-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUMRYNAZSTXJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20485198
Record name 3-Bromo-5-ethoxypyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-ethoxypyridine

CAS RN

17117-17-8
Record name 3-Bromo-5-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20485198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-ethoxypyridine
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Synthesis routes and methods I

Procedure details

The title compound was synthesized from 3,5-dibromopyridine and ethanol using the procedure described in Example 53, step (a) in 60% yield. 1H NMR (CDCl3) δ 8.27 (bs, 1H), 8.23 (bs, 1H), 7.33 (m, 1H), 4.06 (q, 2H, J=7.0 Hz), 1.43 (t, 3H, J=7.0 Hz).
Quantity
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Yield
60%

Synthesis routes and methods II

Procedure details

As shown in step 2-iii of Scheme 2, 3-chloroperoxybenzoic acid (9.426 g, 42.06 mmol) was added to 3-bromo-5-methoxypyridine (4.25 g, 21 mmol) in 200 mL of DCM at RT. The reaction was stirred overnight and the mixture was washed with 200 mL of 2 N NaOH and 2×200 mL brine. The organic phase was dried over MgSO4, filtered and the volatiles removed under reduced pressure to provide 3-bromo-5-ethoxypyridine, 1-oxide (Compound 1002, 4.4 g): 1H NMR (CDCl3): δ 8.05 (s, 1H), 7.9 (s, 1H), 7.0 (s, 1H), 4.12 (q, 2H), 1.45 (t, 3H).
Quantity
9.426 g
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reactant
Reaction Step One
Quantity
4.25 g
Type
reactant
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Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

1,5-Dibromopyridine (98%) was purchased from Lancaster Chemical Company. Sodium ethoxide (96%) and N,N-dimethylformamide (DMF) (99.9+ %. HPLC grade) were purchased from Aldrich Chemical Company. Under a nitrogen atmosphere, a mixture of3,5-dibromopyridine (5.00 g, 21.1 mmol). sodium ethoxide (2.87 g, 42.2 mmol), and DMF (10 mL) was stirred and heated at 65° C. for 15 h. The mixture was poured into water (70 mL), and anhydrous diethyl ether (155 mL) was added. Because of insoluble solids, it was necessary to filter both phases. The aqueous layer was separated and extracted with ether (2 ×25,3 ×50 mL). The combined ether extracts were dried (MgSO4), filtered, and concentrated by rotary evaporation, producing a dark-brown syrup. The brown residue was purified by vacuum distillation, affording 0.76 g (17.9%) of an oil, bp 105° C. at 5 mm Hg. 1HNMR(CDCl3): δ 9.12 (br s, 1H), 8.83 (br s, 1H), 8.42 (dd, 1H), 4.41(q,2H), 1.42(t, 3H). 13C NMR (CDCl3): δ 142.72, 136.50. 1.23.78. 64.31.14.:57.
Name
1,5-Dibromopyridine
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0 (± 1) mol
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[Compound]
Name
of3,5-dibromopyridine
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
2.87 g
Type
reactant
Reaction Step Five
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Quantity
10 mL
Type
reactant
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70 mL
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reactant
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Quantity
155 mL
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solvent
Reaction Step Six
Name
Yield
17.9%

Synthesis routes and methods IV

Procedure details

Under a nitrogen atmosphere, sodium (4.60 g, 200.0 mmol) was added to absolute ethanol (100 mL) at 0-5° C., and the stirring mixture was allowed to warm to ambient temperature over 18 h. To the resulting solution was added 3,5-dibromopyridine (31.50 g, 133.0 mmol), followed by DMF (100 mL). The mixture was heated at 70° C. for 48 h. The brown mixture was cooled, poured into water (600 mL), and extracted with ether (3×500 mL). The combined ether extracts were dried (Na2SO4), filtered, and concentrated by rotary evaporation, producing 46.70 g of an oil. Purification by vacuum distillation afforded 22.85 g (85.0%) of an oil, bp 89-90° C. at 2.8 mm Hg, (lit. bp 111° C. at 5 mm Hg, see K. Clarke et al., J. Chem. Soc. 1885 (1960)).
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
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reactant
Reaction Step One
Quantity
31.5 g
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reactant
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Quantity
100 mL
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reactant
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600 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-5-ethoxypyridine
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3-Bromo-5-ethoxypyridine
Reactant of Route 6
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3-Bromo-5-ethoxypyridine

Citations

For This Compound
16
Citations
HJ Den Hertog, J De Bruyn - Recueil des Travaux Chimiques …, 1951 - Wiley Online Library
… We also heated a dibromoderivative of 3-bromo-5-ethoxypyridine with hydrochloric acid solution. This compound (XII) was obtained by reacting 3-bromo5-ethoxypyridine with bromine …
Number of citations: 23 onlinelibrary.wiley.com
HJ Den Hertog, M Van Ammers… - Recueil des Travaux …, 1955 - Wiley Online Library
Whereas the nitration of 3‐bromo‐, 3,5‐dibromo‐, as well as of 3‐methoxypyridine‐N‐oxide yields the 4‐nitro compound, from the mixture obtained in the nitration of 3‐bromo‐5‐…
Number of citations: 12 onlinelibrary.wiley.com
HJ den Hertog, AWM Falter… - Recueil des Travaux …, 1948 - Wiley Online Library
… via 3-amino-5-bromopyridine or via 3-bromo5-ethoxypyridine; we chose the latter. The … method of Weidel and Blau, handled 3-bromo5-ethoxypyridine 4). This compound is mentioned …
Number of citations: 12 onlinelibrary.wiley.com
MJ Pieterse, HJ Den Hertog - Recueil des Travaux Chimiques …, 1961 - Wiley Online Library
… When 3-bromo-5-ethoxypyridine (IX) was treated with potassium amide, 3-amino-5-ethoxypyridine (VIII) was obtaincd once more as the sole reaction product. Neither 2-amino-5-…
Number of citations: 68 onlinelibrary.wiley.com
RJ Martens, HJ Den Hertog - Recueil des Travaux Chimiques …, 1967 - Wiley Online Library
… 1.42 g (7 mmoles) of 3-bromo-5-ethoxypyridine were oxidized by treating it at room temperature for 4 days with a solution of perbenzoic acid in 25 ml of chloroform containing 0.22 g (14 …
Number of citations: 21 onlinelibrary.wiley.com
HJ Den Hertog, MJ Pieterse… - Recueil des Travaux …, 1963 - Wiley Online Library
Aminations of 2‐bromo‐3‐ethoxy‐, 2‐bromo‐4‐ethoxy‐, 2‐bromo‐5‐ethoxy‐, 3‐bromo‐2‐ethoxy‐ and 4‐bromo‐2‐ethoxy‐pyridine with potassium amide in liquid ammonia are …
Number of citations: 35 onlinelibrary.wiley.com
HNM van der Lans… - Recueil des Travaux …, 1968 - Wiley Online Library
Whereas it is very likely that 2, 3-dehydropyridine-N-oxide is formed as a reaction intermediate 3, there is less evidence for the generation of 2, 3-dehydropyridine, the fact that by …
Number of citations: 12 onlinelibrary.wiley.com
B Heinz, D Djukanovic, F Siemens, M Idriess… - Synthesis, 2021 - thieme-connect.com
… Pyridine 12a was prepared by GP1 using 3-bromo-5-ethoxypyridine (11a; 202 mg, 1.00 mmol), piperidine (0.12 mL, 1.20 mmol), and KHMDS (2.20 mL, 2.20 mmol). After workup, the …
Number of citations: 0 www.thieme-connect.com
S Lucas, M Negri, R Heim, C Zimmer… - Journal of Medicinal …, 2011 - ACS Publications
Pyridine substituted 3,4-dihydro-1H-quinolin-2-ones (eg, 1−3) constitute a class of highly potent and selective inhibitors of aldosterone synthase (CYP11B2), a promising target for the …
Number of citations: 67 pubs.acs.org
WH Bunnelle, KR Tietje, JM Frost… - Journal of medicinal …, 2009 - ACS Publications
… Prepared from 5 (600 mg, 2.8 mmol) and 3-bromo-5-ethoxypyridine (625 mg, 3.1 mmol) by procedure A as described for Boc-6, followed by deprotection and salt formation with HCl in …
Number of citations: 28 pubs.acs.org

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